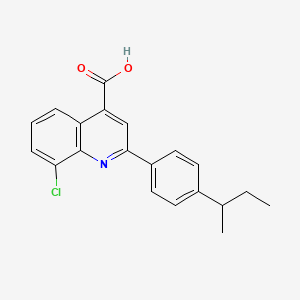
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a sec-butyl group attached to the phenyl ring and a chloro group on the quinoline moiety. This structure suggests potential biological activity, as quinoline derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was achieved through condensation followed by cyclodehydration and aqueous hydrolysis, using AuCl3/3AgOTf as a catalyst . Similarly, the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives involved a tandem conjugate addition/cyclization reaction, indicating that such methodologies could potentially be adapted for the synthesis of "2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction studies provide detailed insights into the arrangement of atoms within the crystal lattice and the intermolecular interactions that stabilize the structure . For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid revealed aromatic π-stacking interactions and hydrogen bonds . These findings are relevant as they can inform the design and optimization of new compounds with improved pharmacological profiles.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their biological activity and for the development of new therapeutic agents. The reactivity of the exocyclic double bond in derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid was evaluated, and it was found that the most reactive compound was also the most potent inhibitor of calpain, a therapeutic target . This suggests that the chemical reactivity of "2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid" could be a key factor in its potential as a drug candidate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The binary mixture study involving 8-hydroxyquinoline, a compound structurally related to quinoline, showed that it could effectively extract rare earth elements, demonstrating the importance of understanding these properties for practical applications . These properties are also critical for the pharmacokinetics and pharmacodynamics of potential drug candidates.
科学的研究の応用
Repurposing Chloroquine-containing Compounds
- Chloroquine and its derivatives have been explored beyond their antimalarial applications due to their interesting biochemical properties. Research efforts have focused on repurposing these compounds for managing various infectious and noninfectious diseases, with studies highlighting the rationale behind their use, chemical structures, and potential therapeutic applications. This approach is motivated by the low cost, tolerability, and broad biochemical activity of chloroquine-related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antioxidant and Neuroprotective Effects
- Phenolic acids, including derivatives like chlorogenic acid (CGA), have garnered attention due to their practical, biological, and pharmacological effects. CGA, found in green coffee extracts and tea, plays therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, and antiviral effects. These properties suggest a potential for these compounds in lipid and glucose metabolism regulation, offering treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Anticancer and Chemotherapeutic Synergy
- Novel phosphorylated carboxylic acids derivatives have been investigated for their psychotropic activity, highlighting the potential of these compounds in developing new drugs with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. Such research indicates the versatility of carboxylic acid derivatives in therapeutic drug development, particularly in enhancing cognitive functions and offering neuroprotective benefits (Semina et al., 2016).
Environmental and Toxicological Studies
- The environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants, which share structural similarities with chloroquine derivatives, have been reviewed to understand their impact on health and ecosystems. This research underlines the importance of evaluating the environmental and health implications of widely used chemical compounds (Liu & Mabury, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMBVAIHQHJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)


![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)








![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)